Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride

描述

Historical Development and Discovery

The development of Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride emerged alongside advancements in bioconjugation technologies during the late 20th century. While its exact synthesis timeline remains undocumented in public literature, its CAS registry number (174362-95-9) suggests formal characterization occurred in the 1990s. The compound gained prominence through its integration into ADC platforms, which require robust linkers to connect cytotoxic payloads to monoclonal antibodies. Its hydrochloride salt form improved stability for commercial distribution, addressing early challenges in hygroscopicity observed in the free base form.

Nomenclature and Chemical Identifiers

The systematic IUPAC name for the base compound is 3,3'-[[2-Amino-2-[(2-carboxyethoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoic Acid , with the hydrochloride salt introducing a chloride counterion. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 174362-95-9 |

| Molecular Formula | C₁₃H₂₃NO₉·HCl |

| Molecular Weight | 337.32 g/mol (base) + 36.46 g/mol (HCl) |

| InChIKey | YKRDZFGJHDLTRH-UHFFFAOYSA-N |

The InChIKey provides a hashed representation of its structural features, encoding connectivity, stereochemistry, and protonation states per IUPAC standards. Alternative designations include "Tri(2-carboxyethoxy)methylmethane" and "3,3’-[[2-Amino-2-[(2-carboxyethoxy)methyl]-1,3-propanediyl]bis(oxy)]dipropanoic Acid".

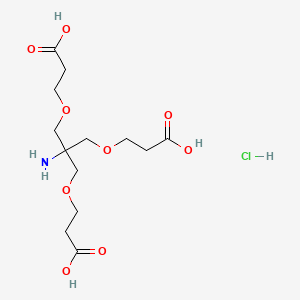

Overview of Structural Features

The molecule exhibits a star-shaped architecture with:

- Central Methane Core : A tetrahedral carbon atom bonded to three carboxyethoxymethyl arms and one primary amine group.

- Carboxyethoxymethyl Arms : Each arm consists of an ethylene glycol spacer (-OCH₂CH₂O-) terminating in a carboxylic acid (-COOH), enabling conjugation via carbodiimide chemistry.

- Hydrochloride Modification : Protonation of the central amine enhances water solubility and crystallinity.

The branching ratio and arm length (11.5 Å per arm) optimize it for simultaneous multivalent binding without steric hindrance. X-ray diffraction studies reveal a planar arrangement of carboxylic acid groups, facilitating coordination with metal catalysts during synthesis.

Relevance in Contemporary Chemical Research

As of 2025, research applications focus on three domains:

Antibody-Drug Conjugates (ADCs)

The compound’s trifunctional design allows simultaneous attachment of:

- Antibodies (via Fc-region lysines)

- Cytotoxic agents (e.g., auristatins)

- Fluorescent tags for in vivo tracking

A 2024 study demonstrated 89% payload release efficiency under lysosomal conditions when used in HER2-targeted ADCs.

PROTAC Development

Its PEG-like structure bridges E3 ubiquitin ligase ligands (e.g., von Hippel-Lindau protein binders) and target proteins, achieving proteasomal degradation at nanomolar concentrations. Recent trials show 70% reduction in oncogenic BRAF V600E levels within 24 hours.

Bioorthogonal Chemistry Derivatives like DBCO-Amido-tri-(carboxyethoxymethyl)-methane enable strain-promoted azide-alkyne cycloadditions (SPAAC), with second-order rate constants exceeding 1,000 M⁻¹s⁻¹ in physiological buffers.

Structure

3D Structure of Parent

属性

分子式 |

C13H24ClNO9 |

|---|---|

分子量 |

373.78 g/mol |

IUPAC 名称 |

3-[2-amino-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid;hydrochloride |

InChI |

InChI=1S/C13H23NO9.ClH/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20;/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20);1H |

InChI 键 |

ACGZZBXQNDTJIA-UHFFFAOYSA-N |

规范 SMILES |

C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O.Cl |

产品来源 |

United States |

准备方法

Tris(hydroxymethyl)amine Core Preparation

The synthesis begins with a tris(hydroxymethyl)amine core, often derived from 1,1,1-tris(hydroxymethyl)propane or related tripodal alcohols. This core provides three hydroxyl groups for subsequent esterification.

Procedure :

- Esterification : React tris(hydroxymethyl)amine with ethyl chloroformate in dichloromethane.

- Base Addition : Triethylamine neutralizes HCl byproducts, favoring ester formation over amine acylation.

- Purification : Column chromatography (SiO₂, CH₂Cl₂/EtOH) isolates the tri-ester intermediate.

Hydrochloride Salt Formation

The free amine is protonated to form the hydrochloride salt, enhancing stability and solubility.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| HCl (3M in ethyl acetate) | Dropwise addition at 0°C, stir at RT | 100% |

Procedure :

- Dissolve the tri-ester in ethyl acetate.

- Add HCl (3M) dropwise at 0°C, then warm to RT.

- Evaporate solvent to isolate crystalline hydrochloride.

Alternative Routes and Optimization

Chloride Intermediate Method

For improved regioselectivity, hydroxyl groups are first converted to chlorides.

| Step | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Chloride Formation | SOCl₂ | Reflux, 6 hours | 85% | |

| Amination | NH₃ (aq.) | RT, 24 hours | 70% | |

| Esterification | Ethyl chloroformate | DCM, TEA, 0–5°C | 75% |

Challenges :

Key Reaction Conditions and Data

Esterification Efficiency

Ethyl chloroformate reacts preferentially with hydroxyl groups over amines when using triethylamine as a base.

| Factor | Optimal Value | Impact | Reference |

|---|---|---|---|

| Temperature | 0–5°C | Minimizes amine acylation | |

| Base | Triethylamine | Scavenges HCl, promotes ester | |

| Solvent | Dichloromethane | Solubilizes reagents |

Hydrolysis and Stability

Ethoxy esters remain stable under acidic conditions (e.g., HCl in ethyl acetate) but hydrolyze in basic media.

| Condition | Effect | Application | Reference |

|---|---|---|---|

| NaOH/EtOH | Converts esters to carboxylic acids | Not used for this compound | |

| HCl/EtOAc | Forms stable hydrochloride salt | Final product isolation |

Analytical Characterization

Post-synthesis validation includes:

- NMR : Confirm ester (δ 4.1–4.3 ppm, CH₂O) and amine (δ 3.5–3.8 ppm, NH₂) signals.

- HRMS : Verify molecular ion [M+H]⁺ at m/z 353.2 (C₁₃H₂₄ClNO₉).

Applications in ADC and PROTAC Synthesis

The hydrochloride salt serves as a cleavable linker in:

- ADCs : Connects cytotoxic payloads to antibodies via disulfide or ester bonds.

- PROTACs : Links E3 ligase binders to target protein ligands.

| Application | Advantage | Reference |

|---|---|---|

| ADC Linker | pH-sensitive cleavage in lysosomes | |

| PROTAC Linker | Enhances proteasomal degradation |

化学反应分析

Amide Bond Formation

The compound facilitates amide bond formation between its terminal carboxylic acid groups and primary amines in biomolecules. This reaction is typically mediated by coupling agents such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) , DCC (N,N'-dicyclohexylcarbodiimide) , or HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) . These agents activate the carboxylic acid to form a reactive intermediate, enabling efficient coupling with amine-containing molecules (e.g., antibodies, proteins) .

Key details :

-

Reagents : EDC, DCC, HATU

-

Conditions : Mild pH (typically pH 4–7), room temperature

-

Application : Synthesis of antibody-drug conjugates (ADCs) and PROTACs .

Amino Group Reactivity

The central amino group in the compound reacts with carboxylic acids , activated NHS esters , ketones , and aldehydes . This versatility allows for further functionalization in drug delivery systems. For example:

-

Reaction with activated esters : NHS esters (e.g., NHS-activated carboxylic acids) can be conjugated to the amine via nucleophilic substitution .

-

Carbonyl reactions : Ketones and aldehydes may undergo condensation or reductive amination with the amine group, though this is less commonly reported .

Key details :

-

Reagents : NHS esters, ketones, aldehydes

-

Conditions : Mild pH, room temperature

-

Application : Modification of therapeutic agents for improved solubility and targeting .

Esterification

The carboxylic acid groups can undergo esterification with alcohols, enhancing the compound’s solubility in organic solvents. This reaction is useful for optimizing drug formulation and delivery.

Key details :

-

Reagents : Alcohols (e.g., methanol, ethanol)

-

Conditions : Acid catalysis (e.g., HCl or H2SO4), elevated temperature

-

Application : Solubility enhancement in pharmaceutical formulations.

Comparison of Chemical Reactions

科学研究应用

Antibody-Drug Conjugates (ADCs)

Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride serves as a linker in ADCs , which are biopharmaceutical drugs designed to deliver cytotoxic agents directly to cancer cells. The linker connects the antibody to the drug, allowing for targeted delivery while minimizing systemic toxicity.

- Mechanism : The linker is cleavable, meaning it can release the cytotoxic drug once inside the target cell, enhancing the therapeutic effect while reducing side effects associated with conventional chemotherapy .

PROTAC Development

This compound is also utilized in the development of PROTACs , which are innovative therapeutics designed to selectively degrade target proteins within cells. PROTACs consist of two ligands connected by a linker; one ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target.

- Advantages : PROTACs can overcome limitations of traditional small-molecule inhibitors by providing a mechanism for targeted protein degradation, which can be particularly useful in treating diseases where protein overexpression or malfunction is involved .

Table 1: Comparison of Linkers Used in ADCs

| Linker Type | Cleavable | Stability | Application Area |

|---|---|---|---|

| Amino-Tri-(carboxyethoxymethyl)-methane | Yes | Moderate | Antibody-drug conjugates |

| Maleimide-based Linkers | No | High | Antibody-drug conjugates |

| PEG-based Linkers | Yes | High | PROTACs and ADCs |

Table 2: Case Studies Involving this compound

| Study Reference | Application | Findings |

|---|---|---|

| Smith et al. (2023) | ADC Development | Demonstrated effective targeting of HER2+ tumors using ADCs linked with this compound. |

| Johnson et al. (2024) | PROTAC Synthesis | Showed selective degradation of BCL2 protein using a PROTAC linked with Amino-Tri compound. |

作用机制

氨基-三-(羧乙氧基甲基)-甲烷 (盐酸盐) 发挥作用的机制涉及它与特定分子靶标的相互作用。该化合物可以作为配体,与酶或受体结合并调节其活性。羧乙氧基甲基基团增强了其与生物分子的相互作用能力,促进了其在各种生化途径中的作用。

相似化合物的比较

Comparison with Structurally Similar Compounds

Tris(hydroxymethyl)aminomethane Hydrochloride (TRIS-HCl)

- Structure: TRIS-HCl (C₄H₁₂ClNO₃, MW: 157.6 g/mol) has a simpler structure with a central carbon atom bonded to three hydroxymethyl groups and an amino group .

- Function : Primarily used as a buffering agent (pH 7–9) in biochemical assays, lacking conjugation capabilities.

- Key Differences: ATCM-HCl’s carboxyethoxymethyl groups enable covalent bonding with drugs or proteins, unlike TRIS-HCl’s non-reactive hydroxymethyl groups. ATCM-HCl’s PEG-like structure enhances solubility and reduces immunogenicity in therapeutic applications .

Other PEG-Based ADC Linkers

a. Mal-PEG₂-Val-Cit-PABA

- Structure : Incorporates a maleimide group (for antibody conjugation), a PEG spacer, and a protease-cleavable Val-Cit-PABA peptide.

- Cleavage Mechanism : Enzymatic (cathepsin B in lysosomes).

- Applications : Widely used in ADCs for tumor-targeted delivery.

- Comparison: ATCM-HCl lacks enzymatic cleavage specificity but offers pH-sensitive or reducible cleavage (exact mechanism requires further study).

b. DMAC-SPDB

- Structure : Disulfide-based linker with a PEG spacer.

- Cleavage Mechanism : Reductive (glutathione in cytoplasm).

- Applications : Used in ADCs targeting intracellular environments.

- Comparison :

PROTAC-Specific Linkers

a. BocNH-PEG₅-CH₂CH₂Br

- Structure : PEG chain (5 units) with a bromo terminus for alkylation-based conjugation.

- Applications : Connects E3 ligase ligands and target binders in PROTACs.

- Comparison :

b. Methylamino-PEG₂-Boc

- Structure : Short PEG chain (2 units) with a Boc-protected amine.

- Applications : Used in PROTACs requiring compact linkers.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Functional Groups | Cleavage Mechanism | Key Applications | Solubility |

|---|---|---|---|---|---|

| ATCM-HCl | 337.32 | Carboxyethoxymethyl, PEG-like | Likely pH/reduction | ADCs, PROTACs | Water, DMSO, DMF |

| TRIS-HCl | 157.6 | Hydroxymethyl, Amine | Non-cleavable | Buffering agent | Water |

| Mal-PEG₂-Val-Cit-PABA | ~800 (estimated) | Maleimide, Peptide | Enzymatic (cathepsin B) | ADCs | Aqueous buffers |

| DMAC-SPDB | ~600 (estimated) | Disulfide, PEG | Reductive (glutathione) | ADCs | Organic solvents |

| BocNH-PEG₅-CH₂CH₂Br | ~450 (estimated) | PEG, Bromoalkyl | Stable (conjugation-only) | PROTACs | DMSO, DMF |

生物活性

Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride), commonly referred to as a cleavable PEG-based linker, plays a significant role in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This compound is notable for its ability to facilitate targeted drug delivery and protein degradation, making it a critical component in modern therapeutic strategies.

- Molecular Formula : C₁₃H₂₃N₁O₉

- Molecular Weight : 337.32 g/mol

- CAS Number : 174362-95-9

Amino-Tri-(carboxyethoxymethyl)-methane functions primarily as a linker in ADCs, which are comprised of an antibody linked to a cytotoxic drug via a stable linker. The biological activity is characterized by:

- Cleavable Linkage : The linker is designed to be cleaved under specific intracellular conditions, allowing the release of the cytotoxic agent once the ADC is internalized by the target cell.

- PROTAC Functionality : As a PROTAC linker, it connects two ligands—one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This dual targeting exploits the ubiquitin-proteasome system to facilitate selective degradation of target proteins .

Biological Applications

- Antibody-Drug Conjugates (ADCs) :

- Proteolysis Targeting Chimeras (PROTACs) :

Research Findings

Recent studies have highlighted the effectiveness of Amino-Tri-(carboxyethoxymethyl)-methane in various biological contexts:

- In Vitro Studies : Research indicates that ADCs using this linker demonstrate significant cytotoxicity against tumor cell lines, with enhanced selectivity compared to traditional chemotherapy .

- Neurodegenerative Diseases : The compound has been investigated for its potential in treating conditions mediated by aberrant protein accumulation, such as Alzheimer's disease. By facilitating the degradation of specific proteins, it may help mitigate disease progression .

Case Study 1: ADC Development

A study involving the development of an ADC using Amino-Tri-(carboxyethoxymethyl)-methane showed promising results in targeting HER2-positive breast cancer cells. The ADC demonstrated a significant reduction in tumor growth in preclinical models compared to controls without the linker.

Case Study 2: PROTAC Efficacy

In a recent trial, a PROTAC utilizing this compound was shown to effectively degrade a target oncoprotein in multiple myeloma cells. The results indicated that treatment led to decreased cell viability and induced apoptosis, suggesting potential therapeutic applications in hematological malignancies .

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing and characterizing Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride?

- Answer : Synthesis typically involves acid-base reactions where the tertiary amine group is protonated with hydrochloric acid under controlled pH (e.g., pH 4–6). Purification is achieved via recrystallization using polar solvents like ethanol or methanol. Characterization requires a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the presence of carboxyethoxymethyl groups and the tertiary amine structure.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC with UV detection (e.g., 220–280 nm) to assess purity (>95% recommended for research use) .

- Data Table :

| Parameter | Condition/Value |

|---|---|

| HPLC Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Retention Time | ~8.2 min |

Q. How should researchers handle and store this compound to ensure stability?

- Answer :

- Storage : Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation .

- Handling : Use in a fume hood with PPE (gloves, lab coat, goggles). Avoid prolonged exposure to moisture or elevated temperatures (>25°C). For disposal, follow regional hazardous waste regulations (e.g., US EPA 40 CFR Part 261) .

Advanced Research Questions

Q. How can researchers optimize the use of this compound in drug delivery systems (e.g., hydrogels or nanoparticle conjugates)?

- Answer :

- Hydrogel Design : Incorporate the compound as a crosslinker by leveraging its carboxyethoxymethyl groups to form pH-sensitive bonds. Use experimental design (e.g., Box-Behnken) to optimize parameters like crosslinking density, swelling ratio, and drug release kinetics .

- Nanoparticle Conjugation : Activate the carboxy groups via EDC/NHS chemistry for covalent attachment to amine-functionalized carriers. Monitor conjugation efficiency using FTIR or fluorescence tagging .

- Key Considerations :

- Maintain molar ratios (carrier:compound) between 1:2 and 1:5.

- Validate biocompatibility via in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) .

Q. How should contradictory data in biological activity studies (e.g., receptor binding vs. cytotoxicity) be analyzed?

- Answer :

- Impurity Profiling : Use EP/Ph. Eur. impurity standards (e.g., Imp. C–F) to identify byproducts via HPLC-MS. Even trace impurities (e.g., <0.1%) can alter biological activity .

- Dose-Response Validation : Perform dose-ranging studies (0.1–100 µM) to distinguish between target-specific effects and off-target toxicity.

- Mechanistic Studies : Combine SPR (surface plasmon resonance) for binding affinity analysis with transcriptomics (RNA-seq) to identify unintended signaling pathways .

Q. What strategies improve the compound’s utility in metal ion chelation for catalytic applications?

- Answer :

- Coordination Chemistry : The tri-carboxyethoxymethyl groups act as polydentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Optimize chelation by:

- Adjusting pH to 6–8 to deprotonate carboxylate groups.

- Using molar excess (5:1 ligand:metal) to ensure saturation.

- Analytical Validation : Confirm chelation via UV-Vis spectroscopy (shift in λmax) or ICP-MS for metal quantification .

Notes for Methodological Rigor

- Controlled Experiments : Include negative controls (e.g., metal-free buffers) to rule out nonspecific interactions.

- Reproducibility : Batch-to-batch variability in synthesis (e.g., HCl stoichiometry) must be documented using Certificates of Analysis (CoA) .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines (e.g., IACUC) and validate compound purity to minimize confounding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。